Cas no 493-03-8 (Naphthalene,1,2,3,4,5,6,7,8-octahydro-)

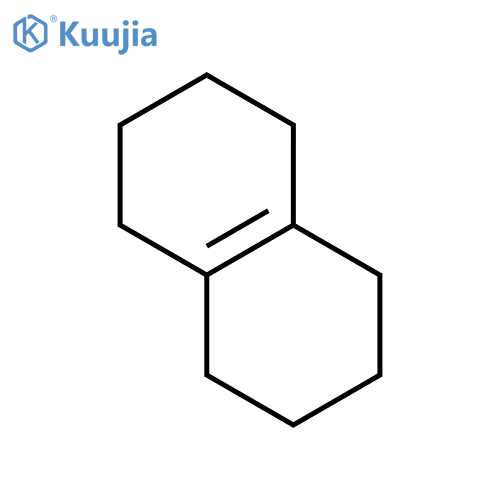

493-03-8 structure

商品名:Naphthalene,1,2,3,4,5,6,7,8-octahydro-

Naphthalene,1,2,3,4,5,6,7,8-octahydro- 化学的及び物理的性質

名前と識別子

-

- Naphthalene,1,2,3,4,5,6,7,8-octahydro-

- 1,2,3,4,5,6,7,8-Octahydro-naphthalene

- 1,2,3,4,5,6,7,8-OCTAHYDRONAPHTHALENE

- 2,3,4,5,6,7,8,10-octahydronaphthalene

- 9,10-Octalin

- Bicyclo<4.4.0>dec-1(6)-ene

- ZKZCHOVDCNLSKG-UHFFFAOYSA-N

- CS-0452903

- 9,10-dehydrodecalin

- 493-03-8

- DTXSID30197755

- FT-0653311

- Naphthalene, 1,2,3,4,5,6,7,8-octahydro-

- InChI=1/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H

- G86202

- inverted exclamation markY70% (GC)

-

- MDL: MFCD00029169

- インチ: InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H2

- InChIKey: ZKZCHOVDCNLSKG-UHFFFAOYSA-N

- ほほえんだ: C1CCC2=C(C1)CCCC2

計算された属性

- せいみつぶんしりょう: 136.12500

- どういたいしつりょう: 136.125200510g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0.00000

- LogP: 3.43100

Naphthalene,1,2,3,4,5,6,7,8-octahydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O71660-25g |

1,2,3,4,5,6,7,8-OCTAHYDRONAPHTHALENE |

493-03-8 | 25g |

¥2958.0 | 2021-09-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-396633-1 g |

1,2,3,4,5,6,7,8-Octahydro-naphthalene, |

493-03-8 | 1g |

¥752.00 | 2023-07-11 | ||

| 1PlusChem | 1P00DHK2-5g |

1,2,3,4,5,6,7,8-OCTAHYDRONAPHTHALENE |

493-03-8 | ≥70% (GC) | 5g |

$128.00 | 2024-05-01 | |

| Aaron | AR00DHSE-5g |

1,2,3,4,5,6,7,8-Octahydronaphthalene |

493-03-8 | 70% | 5g |

$109.00 | 2025-02-10 | |

| 1PlusChem | 1P00DHK2-25g |

1,2,3,4,5,6,7,8-OCTAHYDRONAPHTHALENE |

493-03-8 | ≥70% (GC) | 25g |

$331.00 | 2024-05-01 | |

| Ambeed | A720321-25g |

1,2,3,4,5,6,7,8-Octahydronaphthalene |

493-03-8 | 70% | 25g |

$367.0 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1265081-1g |

1,2,3,4,5,6,7,8-OCTAHYDRONAPHTHALENE |

493-03-8 | 70% | 1g |

$95 | 2024-06-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X219875A-5g |

Naphthalene,1,2,3,4,5,6,7,8-octahydro- |

493-03-8 | 5g |

¥1434.0 | 2024-07-20 | ||

| Ambeed | A720321-10g |

1,2,3,4,5,6,7,8-Octahydronaphthalene |

493-03-8 | 70% | 10g |

$183.0 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1265081-5g |

1,2,3,4,5,6,7,8-OCTAHYDRONAPHTHALENE |

493-03-8 | 70% | 5g |

$170 | 2025-02-21 |

Naphthalene,1,2,3,4,5,6,7,8-octahydro- 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

493-03-8 (Naphthalene,1,2,3,4,5,6,7,8-octahydro-) 関連製品

- 1453-25-4(1-methylcyclohept-1-ene)

- 111-02-4(Squalene)

- 7683-64-9(2,6,10,15,19,23-Hexamethyltetracosa-2,6,10,14,18,22-hexaene)

- 591-49-1(1-Methyl-cyclohexene)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:493-03-8)Naphthalene,1,2,3,4,5,6,7,8-octahydro-

清らかである:99%/99%

はかる:10g/25g

価格 ($):165.0/330.0